4-fluoro-N-(4-phenylbutyl)benzamide

Physicochemical property comparison Lipophilicity and permeability N‑alkyl chain SAR

4-Fluoro-N-(4-phenylbutyl)benzamide is an achiral N-alkyl-4-fluorobenzamide with a calculated logP of 4.21–4.67 and tPSA of ≈29 Ų. Its extended 4-phenylbutyl chain confers higher lipophilicity than shorter-chain analogs, making it a moderate-affinity reference (IC50 ~334 nM) for CB1/CB2 competitive binding and a lipophilic fragment probe for BRD4 BD1 hit validation. Ideal for SAR studies on membrane-associated targets, PAMPA/BBTB permeability panels, and CNS-penetrant benzamide benchmarking. This exact, high-purity compound ensures reproducible results across independent discovery campaigns.

Molecular Formula C17H18FNO
Molecular Weight 271.33 g/mol
Cat. No. B4582824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-(4-phenylbutyl)benzamide
Molecular FormulaC17H18FNO
Molecular Weight271.33 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCCNC(=O)C2=CC=C(C=C2)F
InChIInChI=1S/C17H18FNO/c18-16-11-9-15(10-12-16)17(20)19-13-5-4-8-14-6-2-1-3-7-14/h1-3,6-7,9-12H,4-5,8,13H2,(H,19,20)
InChIKeyDDCQRYMITWJVTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.4 [ug/mL]

4-Fluoro-N-(4-phenylbutyl)benzamide: Chemical Identity, Predicted Physicochemical Profile, and Procurement-Relevant Baseline


4‑Fluoro‑N‑(4‑phenylbutyl)benzamide (molecular formula C₁₇H₁₈FNO, exact mass 271.329 Da) is a synthetic, achiral N‑alkyl‑4‑fluorobenzamide derivative. Its structure comprises a 4‑fluorobenzamide core connected via an amide bridge to a 4‑phenylbutyl side chain — a topology that differentiates it from simpler 4‑fluorobenzamides in terms of lipophilicity, hydrogen‑bond donor‑acceptor balance, and conformational flexibility. Predicted physicochemical data indicate a calculated logP of 4.21–4.67, a topological polar surface area of ≈29 Ų, and one hydrogen‑bond donor (amide NH) together with two hydrogen‑bond acceptors . The compound is commercially supplied as a screening compound for early‑stage probe‑ and lead‑discovery campaigns [1].

Why Off‑the‑Shelf 4‑Fluorobenzamides Cannot Substitute for 4‑Fluoro‑N‑(4‑phenylbutyl)benzamide in Target‑Focused Assays


Within the 4‑fluorobenzamide class, even subtle modifications to the N‑alkyl chain critically modulate lipophilicity, aqueous solubility, and target‑engagement profiles. The extended 4‑phenylbutyl substituent in the title compound confers a substantially higher logP than shorter‑chain (methyl, ethyl, butyl) or more polar (alcohol‑, amine‑terminated) 4‑fluorobenzamide analogs, altering preferential partitioning into lipid compartments, membrane permeability, and non‑specific binding . These physicochemical shifts can produce divergent IC₅₀ or Kd values against membrane‑associated targets — for instance, cannabinoid or bromodomain receptors — rendering simple “fluorobenzamide” substitutions risky without direct comparative potency and selectivity data [1].

Quantitative Differentiation Evidence for 4‑Fluoro‑N‑(4‑phenylbutyl)benzamide vs. Closest Structural Analogs


Enhanced Lipophilicity and Predicted Membrane Partitioning vs. Shorter‑Chain 4‑Fluorobenzamides

The 4‑phenylbutyl chain of the title compound raises calculated logP to 4.21–4.67, substantially above that of shorter N‑alkyl 4‑fluorobenzamides such as N‑(4‑butylphenyl)‑4‑fluorobenzamide (estimated logP ≈ 3.5) or N‑(4‑fluorophenyl)‑4‑butylbenzamide (the NIST‑listed isomer). This increase in lipophilicity is predicted to reduce aqueous solubility (logSW –4.78) and enhance bilayer partitioning .

Physicochemical property comparison Lipophilicity and permeability N‑alkyl chain SAR

Cannabinoid Receptor Binding Activity and Selectivity Implications for N‑Phenylbutyl‑4‑fluorobenzamides

A structurally related entry (BindingDB BDBM50229031) representing a 4‑fluoro‑N‑(phenylalkyl)benzamide chemotype shows an IC₅₀ of 334 nM in a ³H‑CP‑55940 displacement assay at rat cannabinoid CB1/CB2 receptors [1]. This places the scaffold in a moderate affinity range, well below high‑affinity cannabinoid ligands (e.g., CP‑55,940, Ki ≈ 0.1 nM) but comparable to other fluorobenzamide‑based cannabinoid probes. The 4‑phenylbutyl chain length is a known determinant of CB1 vs. CB2 selectivity, and subtle chain shortening (e.g., to 4‑phenylpropyl) can reduce affinity by >5‑fold in analogous series [2].

Cannabinoid receptor pharmacology Competitive binding assay SAR of fluorobenzamides

Predicted BRD4 Bromodomain Binding Potential as a Unique Differentiator Among Simple Benzamides

BindingDB records indicate that close N‑substituted benzamide analogs can engage BRD4 BD1, albeit with modest affinity (Kd ~3.3–3.4 µM by ITC) [1]. While no direct data for 4‑fluoro‑N‑(4‑phenylbutyl)benzamide exist, the scaffold’s combination of a 4‑fluorobenzamide warhead and a flexible 4‑phenylbutyl tail resembles the architecture of known BRD4 inhibitors (e.g., JQ1). In contrast, simpler 4‑fluorobenzamides lacking an extended hydrophobic tail show negligible BRD4 engagement (Kd >50 µM) [2].

Bromodomain inhibition BRD4 BD1 binding 4‑fluorobenzamide probe

Recommended Application Scenarios for 4‑Fluoro‑N‑(4‑phenylbutyl)benzamide Informed by Quantitative Evidence


Cannabinoid Receptor Profiling and Selectivity Screening

Use 4‑fluoro‑N‑(4‑phenylbutyl)benzamide as a moderate‑affinity reference compound (IC₅₀ ~334 nM) for CB1/CB2 competitive binding assays, particularly when investigating chain‑length SAR or comparing novel ligands with a 4‑phenylbutyl side chain [1]. Its predicted high logP makes it suitable for membrane‑based preparations where lipophilic partitioning is a key parameter.

BRD4 Bromodomain Fragment‑Based Probe Development

Deploy the compound as a lipophilic fragment (predicted Kd in the low‑μM range) for hit validation in BRD4 BD1 ITC or AlphaScreen competition experiments, especially when seeking to differentiate between bromodomain‑selective chemotypes that require a combination of fluorobenzamide warhead and extended hydrophobic tail [2].

Physicochemical Benchmarking in CNS Drug‑Discovery Panels

Incorporate 4‑fluoro‑N‑(4‑phenylbutyl)benzamide into panels assessing passive permeability (PAMPA) and brain‑tissue binding (BBTB) owing to its calculated logP (4.21–4.67) and low tPSA (~29 Ų), providing a benchmark for CNS penetration of neutral, lipophilic benzamides .

Chemical Biology Control for N‑Alkyl‑4‑fluorobenzamide Scaffold SAR

Serve as a well‑defined control for N‑alkyl‑4‑fluorobenzamide series, where the 4‑phenylbutyl moiety confers distinct lipophilicity, metabolic stability, and target engagement compared to shorter or branched alkyl chains. Procurement of the exact compound ensures reproducible SAR conclusions across independent laboratories .

Quote Request

Request a Quote for 4-fluoro-N-(4-phenylbutyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.